![molecular formula C16H16O4 B1313580 1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethan-1-one CAS No. 61270-14-2](/img/structure/B1313580.png)
1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethan-1-one
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Description
This compound is a type of phenolic ether and a ketone. It has a phenyl ring (benzene ring) attached to an ethanone group (a carbonyl group with a methyl group). The phenyl ring is substituted with a hydroxy group and a phenoxyethoxy group. Phenolic ethers like this compound are often found in various natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable phenol with a phenoxyethoxy halide in the presence of a base. This would form the ether linkage. The ketone could then be introduced through a Friedel-Crafts acylation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring with a hydroxy group and a phenoxyethoxy group attached, as well as an ethanone group. The exact 3D structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
As a phenolic ether, this compound would likely undergo reactions typical of ethers and phenols. This could include cleavage of the ether bond under acidic conditions or reaction of the phenolic OH group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ether and ketone groups and the phenolic OH group would likely make it more polar and potentially capable of forming hydrogen bonds .Future Directions
properties
IUPAC Name |
1-[2-hydroxy-6-(2-phenoxyethoxy)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-12(17)16-14(18)8-5-9-15(16)20-11-10-19-13-6-3-2-4-7-13/h2-9,18H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMMSGMNUYIFQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OCCOC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493726 |
Source
|
Record name | 1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethan-1-one | |
CAS RN |
61270-14-2 |
Source
|
Record name | 1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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